2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one
Description
This compound features a quinazolin-4(3H)-one core, a heterocyclic scaffold known for its pharmacological relevance. Attached to this core are two critical moieties:
- A furan-2-ylmethyl substituent, contributing to lipophilicity and metabolic stability. The thioether bridge (-S-CH2-) between the oxadiazole and quinazolinone core introduces conformational flexibility and modulates solubility.
Properties
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(furan-2-ylmethyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O5S/c28-22-16-5-1-2-6-17(16)24-23(27(22)11-15-4-3-9-29-15)33-12-20-25-21(26-32-20)14-7-8-18-19(10-14)31-13-30-18/h1-10H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMRYHPAMDASFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CSC4=NC5=CC=CC=C5C(=O)N4CC6=CC=CO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one is a complex organic molecule that integrates multiple pharmacologically relevant scaffolds. This article reviews its biological activity, focusing on its potential as an anticancer agent and its mechanisms of action based on recent studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Benzo[d][1,3]dioxole : Known for its presence in various bioactive compounds.
- Oxadiazole : Associated with antimicrobial and anticancer activities.
- Furan : Often found in natural products with diverse biological activities.
- Quinazolinone : Recognized for its role in medicinal chemistry, particularly in anticancer drug development.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole and oxadiazole moieties. For instance, compounds similar to the target molecule exhibited significant antitumor activity with IC50 values lower than those of standard chemotherapeutics like doxorubicin.
Key Findings:
- Cell Line Studies : A study reported that derivatives of benzo[d][1,3]dioxole showed IC50 values of 2.38 µM for HepG2 (liver cancer), 1.54 µM for HCT116 (colon cancer), and 4.52 µM for MCF7 (breast cancer), compared to doxorubicin's IC50 values of 7.46 µM, 8.29 µM, and 4.56 µM respectively .
- Mechanism of Action : The anticancer mechanisms were investigated through:
- EGFR Inhibition : Targeting the epidermal growth factor receptor to inhibit tumor growth.
- Apoptosis Assessment : Using annexin V-FITC to measure apoptotic cells.
- Cell Cycle Analysis : Determining the impact on cell cycle progression.
- Mitochondrial Pathway Studies : Analyzing proteins such as Bax and Bcl-2 involved in apoptosis .
Antimicrobial Activity
The presence of the oxadiazole and furan rings suggests potential antimicrobial properties. Compounds featuring these structures have been shown to exhibit activity against various bacterial strains and fungi.
Study on Oxadiazole Derivatives
A study synthesized a series of oxadiazole derivatives and evaluated their biological activities. The results indicated that certain derivatives demonstrated potent antifungal activity comparable to established antifungal agents . This suggests that the oxadiazole component in the target compound may also contribute to antimicrobial efficacy.
Toxicity Assessment
The toxicity profile of similar compounds was evaluated using zebrafish embryos as a model organism. The results indicated low toxicity at therapeutic concentrations, supporting the safety profile necessary for further development into therapeutic agents .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogous heterocyclic derivatives:
Table 1: Structural and Functional Comparison
* Biological activity inferred from structural analogs (e.g., quinazolinones with thiazole/thiophene substituents exhibit anti-infective properties ).
Key Observations
Core Heterocycle Variations: The target compound’s quinazolinone core is shared with anti-tubercular derivatives (e.g., compound 5Fa1-5Fk11 in ), but its 1,2,4-oxadiazole and furan substituents distinguish it from thiazole/thiophene-containing analogs. Oxadiazoles are known for improved metabolic stability compared to thiazoles .
Substituent Impact: The 1,3-benzodioxole moiety may enhance π-π stacking interactions in biological targets, a feature absent in simpler phenyl or thiophene substituents .
Synthetic Complexity :
- The target compound’s synthesis likely requires oxadiazole ring formation (via cyclization of nitrile oxides) and thioether coupling , steps more complex than the thiazole/aniline condensations seen in . Catalytic methods using PEG-400/Bleaching Earth Clay (as in ) could be adapted for scalability.
Biological Potential: While direct activity data are unavailable, structurally similar quinazolinones (e.g., ) and oxadiazoles (e.g., ) exhibit antimicrobial, anticancer, and anti-inflammatory activities. The hybrid structure may synergize these effects.
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how are they methodologically addressed?
Answer: The synthesis involves multi-step reactions requiring precise control of functional group compatibility. Key challenges include:
- Thioether linkage stability : The sulfur atom in the thioether group is prone to oxidation. This is mitigated by using inert atmospheres (e.g., nitrogen) and antioxidants like BHT .
- Heterocyclic ring formation : The quinazolinone and oxadiazole rings require cyclization under controlled temperatures (e.g., reflux in ethanol or DMF) to avoid side reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol is used for recrystallization to improve purity .
Q. Which spectroscopic methods are critical for confirming the compound’s structural integrity?
Answer: A combination of techniques is used:
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch in quinazolinone at ~1680 cm⁻¹, aromatic C-H bends) .
- NMR spectroscopy :
-
¹H NMR : Assigns protons in furan (δ 6.2–7.4 ppm), benzo[d][1,3]dioxole (δ 5.9–6.1 ppm), and thioether methyl (δ 3.8–4.2 ppm) .
-
¹³C NMR : Confirms carbonyl carbons (quinazolinone C=O at ~160 ppm) and aromatic carbons .
Table 1: Representative Characterization Data from Analogous Compounds
Parameter Compound 6a Compound 6b Compound 6c Yield (%) 87 84 82 Melting Point (°C) 203–205 206–208 224–226 Key IR Peaks (cm⁻¹) 1680 (C=O) 1682 (C=O) 1678 (C=O)
Q. What initial biological screening approaches are recommended for this compound?
Answer: Prioritize assays aligned with structural analogs:
- Enzyme inhibition : Test against kinases or cytochrome P450 isoforms using fluorogenic substrates .
- Antimicrobial activity : Broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Q. How are solvents and reaction conditions optimized during synthesis?
Answer:
- Solvent selection : Ethanol or methanol for recrystallization (high polarity aids purity); DMF for coupling reactions (enhances nucleophilicity) .
- Temperature control : Reflux (70–80°C) for cyclization; room temperature for thioether formation to prevent oxidation .
- Catalysts : Use of triethylamine or NaHCO₃ to neutralize HCl byproducts in amide bond formation .
Q. What stability and storage considerations are critical for this compound?
Answer:
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the thioether and furan groups .
- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the oxadiazole ring .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the thioether and furan groups?
Answer:
- Thioether replacement : Synthesize analogs with ether (-O-) or sulfone (-SO₂-) linkages. Compare bioactivity to assess sulfur’s role in target binding .
- Furan modification : Replace furan with thiophene or phenyl rings. Use molecular docking to evaluate π-π stacking or hydrogen bonding differences .
- Table 2: Bioactivity of Structural Analogs
| Analog Structure | Target Activity | Key Finding |
|---|---|---|
| Thioether → Ether | Reduced IC₅₀ (kinase) | Sulfur critical for hydrophobic interactions |
| Furan → Thiophene | Enhanced antimicrobial activity | Increased lipophilicity improves membrane penetration |
Q. What experimental strategies are used to study the compound’s mechanism of action?
Answer:
- Enzyme kinetics : Michaelis-Menten assays to determine inhibition type (competitive/non-competitive) .
- Surface plasmon resonance (SPR) : Quantify binding affinity to target proteins (e.g., KD values) .
- Gene expression profiling : RNA-seq to identify pathways modulated by the compound (e.g., apoptosis markers) .
Q. How can researchers address contradictions in reported biological activity data?
Answer:
- Standardize assays : Use identical cell lines (e.g., ATCC-certified), serum concentrations, and incubation times .
- Control variables : Test under hypoxia vs. normoxia to explain discrepancies in cytotoxicity .
- Meta-analysis : Compare datasets using tools like PRISMA to identify confounding factors (e.g., solvent DMSO vs. PBS) .
Q. What computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) using PDB structures .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors in oxadiazole) for activity .
Q. How does this compound compare to structural analogs in terms of pharmacokinetics?
Answer:
- ADME profiling :
- Caco-2 assays : Measure intestinal absorption (thioether improves permeability vs. sulfone) .
- Microsomal stability : Test hepatic metabolism (furan group may increase CYP3A4-mediated degradation) .
- In vivo studies : Compare half-life in rodent models; lipophilic groups (e.g., furan) may enhance brain penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
